molecular formula C12H19N B050358 2,6-Diisopropylaniline CAS No. 24544-04-5

2,6-Diisopropylaniline

Cat. No.: B050358
CAS No.: 24544-04-5
M. Wt: 177.29 g/mol
InChI Key: WKBALTUBRZPIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropylaniline is an organic compound with the chemical formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands .

Mechanism of Action

Target of Action

2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes are often used in coordination chemistry .

Mode of Action

The compound interacts with its targets through a reaction that involves the elimination of Trimethylsilane (TMS) . This reaction results in the formation of yttrium alkyl anilido species .

Biochemical Pathways

It is known that the compound is often used to make ligands in coordination chemistry . These ligands can influence various biochemical pathways by acting as catalysts or inhibitors.

Pharmacokinetics

It is a colorless liquid with a boiling point of 257 °C and a density of 0.94 g/mL at 25 °C , suggesting it could be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the formation of yttrium alkyl anilido species . These species are often used in the synthesis of various compounds, including plastics and dyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, temperature and pressure can influence the compound’s stability and efficacy. It has a vapor pressure of less than 0.01 mmHg at 20 °C , suggesting that it is relatively stable under normal atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene. This reaction is typically catalyzed by a homogeneous catalyst under supercritical conditions. The reaction involves the use of propylene and aniline as raw materials, resulting in increased reaction rates and conversions, and higher selectivity .

Industrial Production Methods: The industrial production of this compound involves a device comprising a jet mixer, a tubular reactor, and a gas-liquid separator. This setup allows for efficient production with high yield and is suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: p-Toluenesulfonic acid in toluene.

    Complex Formation: Bis(trimethylsilylmethyl)yttrium complexes.

Major Products:

  • 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
  • Yttrium alkyl anilido species.

Comparison with Similar Compounds

Uniqueness: 2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable complexes with transition metals. This property distinguishes it from other similar compounds and enhances its utility in coordination chemistry and catalytic applications .

Properties

IUPAC Name

2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBALTUBRZPIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022279
Record name 2,6-Diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Diisopropylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00479 [mmHg]
Record name 2,6-Diisopropylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

24544-04-5
Record name 2,6-Diisopropylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24544-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diisopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROPYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The coupling reaction was carried out in toluene using Pd2(dba)3 as the catalyst precursor and the desired aniline at 90° C. overnight. After the reaction was completed the solution turned dark with an intense yellow coloration. Both compounds were isolated as yellow solids. 2-Ph-H was synthesized in good yield (76%), but when 2,6-diisopropylaniline was used to produce 2-Dipp-H, the yield decreased considerably (46%). Even over increased periods of time, no significant change in the yield was observed. This result is most likely a consequence of the steric hindrance afforded by the bulky 2,6-diisopropyl groups, diminishing the coordination of the amine to the palladium center. Neither 2-Ph-H nor 2-Dipp-H displayed fluorescence upon irradiation with UV light (254 nm). For 2-Dipp-H the 1H NMR displayed the characteristic resonance for the 2,6-diisopropyl groups and both ligands showed the amine proton shifted down field. The aromatic region of the 1H NMR spectrum was complicated by the overlap of some signals; nevertheless it was fully assigned using 2D experiments.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a zinc/aluminum spinel and starting from 2,6-diisopropylcyclohexylamine. 2,6-Diisopropylaniline (boiling point=257° C.) is obtained in a yield of 93% of the theory.
[Compound]
Name
zinc aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diisopropylcyclohexylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diisopropylaniline
Reactant of Route 2
2,6-Diisopropylaniline
Reactant of Route 3
2,6-Diisopropylaniline
Reactant of Route 4
2,6-Diisopropylaniline
Reactant of Route 5
Reactant of Route 5
2,6-Diisopropylaniline
Reactant of Route 6
2,6-Diisopropylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-diisopropylaniline?

A1: The molecular formula of this compound is C12H19N, and its molecular weight is 177.29 g/mol. []

Q2: How is this compound characterized spectroscopically?

A2: Common methods for characterizing this compound include:

  • NMR Spectroscopy: 1H NMR and 13C NMR are crucial for structural elucidation. For example, the -CH2 group of the isopropyl substituent can be identified in the 1H NMR spectrum at around 3.481 ppm. []

Q3: What impurities are commonly found in 4,4'-methylenebis(this compound) (MDIPA), and how are they characterized?

A3: Impurities in MDIPA, often synthesized using this compound as a starting material, can be identified and quantified using 1H NMR and 19F NMR spectroscopy. This allows for quality control in applications where MDIPA is used as a curative for adhesives. []

Q4: What is the role of this compound in synthesizing ligands for transition metal complexes?

A4: this compound is a valuable precursor for synthesizing various ligands, including:

  • Schiff Base Ligands: These are prepared through condensation reactions between this compound and aldehydes or ketones. The resulting ligands have been successfully coordinated to metals like aluminium, [] yttrium, [, , ] lutetium, [] titanium, [] tin, [] scandium, [] and zinc. [, , ] These complexes often demonstrate catalytic activity in polymerization reactions.
  • Amido Ligands: this compound can be deprotonated to form an amido ligand that can bind to various metals, leading to the formation of complexes with diverse reactivity profiles. [, , ]
  • Iminopyrrolide Ligands: These are accessible by reacting this compound-derived imines with pyrrole derivatives. The bulky nature of the this compound moiety influences the coordination chemistry and reactivity of the resulting complexes. []

Q5: How does the steric hindrance of this compound affect the reactivity of its metal complexes?

A5: The bulky isopropyl groups in this compound significantly influence the coordination sphere and reactivity of metal complexes:

  • Controlled Polymerization: The bulky nature of this compound-derived ligands can control the polymerization of lactide by influencing the reactivity of the metal center. This control is crucial for obtaining polymers with desired properties. [, ]
  • Selective Synthesis: The steric bulk can hinder specific reaction pathways, leading to enhanced selectivity in organic transformations. [, ]
  • Stability: Bulky ligands can provide kinetic stabilization to metal complexes, allowing the isolation of otherwise unstable species. [, ]

Q6: What types of polymerization reactions are catalyzed by metal complexes containing this compound-derived ligands?

A6: Metal complexes incorporating this compound-derived ligands have demonstrated catalytic activity in various polymerization reactions:

  • Ring-Opening Polymerization (ROP) of ε-Caprolactone: Aluminium complexes bearing this compound-derived Schiff base ligands show moderate activity in ROP of ε-caprolactone, highlighting their potential as catalysts for producing biodegradable polymers. []
  • ROP of Lactide: Tin(II) complexes supported by bis(salicylaldiminato) ligands prepared from this compound show excellent activity towards the ROP of L-lactide, producing cyclic polylactide (PLA) with high molecular weights. []
  • Ethylene Oligomerization/Polymerization: Iron(II) and cobalt(II) complexes with 2,3,7,8-tetrahydroacridine-4,5(1H,6H)-diimine ligands, where the diimine unit is sterically modulated by this compound moieties, exhibit notable activity in ethylene oligomerization and polymerization reactions. [] This highlights the influence of ligand structure on the catalytic performance of the metal complexes.

Q7: Have computational methods been applied to study this compound and its complexes?

A7: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound and its metal complexes.

  • DFT Calculations: Density functional theory calculations help investigate the electronic structure, bonding properties, and reactivity of metal complexes containing this compound-derived ligands. [, ]

Q8: How do structural modifications of this compound-derived ligands affect the activity and selectivity of metal complexes?

A8: Modifying the steric and electronic properties of the ligands by introducing different substituents on the aryl rings or altering the backbone structure can significantly influence the reactivity of the resulting metal complexes:

  • Steric Effects: Increasing the steric bulk around the metal center can lead to improved selectivity in catalytic reactions by hindering unwanted side reactions. [, ]
  • Electronic Effects: Modifying the electron-donating or -withdrawing ability of the ligand can impact the electron density at the metal center, thereby influencing its catalytic activity. [, ]

Q9: What is known about the toxicity of this compound and its derivative MDIPA?

A9: While limited data are available on this compound itself, studies on MDIPA, a derivative, show potential toxicity:

  • Renal Effects: High doses of MDIPA have also been linked to acute tubular nephrosis in hamsters. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.